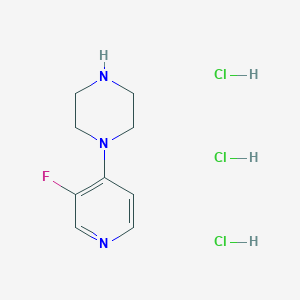

1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

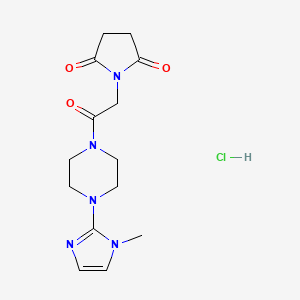

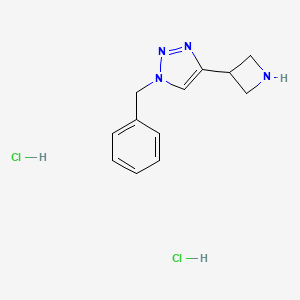

“1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride” is a chemical compound with the molecular formula C9H15Cl3FN3 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.59 . It is a powder in physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique

Selective Human 5-HT1D Receptor Ligands

A study by van Niel et al. (1999) explored the pharmacokinetic advantages of a series of 5-HT1D receptor ligands, including those with a 3-(3-(piperazin-1-yl)propyl)indole framework. The research emphasized the benefits of fluorination in these compounds, potentially enhancing their oral absorption and bioavailability, making them promising for selective human 5-HT1D receptor targeting (van Niel et al., 1999).

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of compounds related to 1-(3-Fluoropyridin-4-yl)piperazine. Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of various substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including those with piperazine groups, showing broad and potent in vitro antibacterial activity (Matsumoto et al., 1984). Additionally, Liuzhou et al. (2015) synthesized novel tricyclic fluoroquinolones with piperazine side chains, which exhibited significant antibacterial activity against resistant strains (Liuzhou et al., 2015).

Synthesis of Antimicrobial and Antifungal Agents

Babu et al. (2015) reported the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, demonstrating potential antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015). Similarly, Ding et al. (2016) prepared 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which showed significant inhibitory activity against tumor cells, highlighting their potential in antitumor applications (Ding et al., 2016).

Development of Calcium Channel Blockers

Shakhmaev et al. (2016) described the synthesis of flunarizine, a drug used for treating migraines and epilepsy, which involves a similar structure to 1-(3-Fluoropyridin-4-yl)piperazine. This underscores the role of such compounds in the development of neurological disorder treatments (Shakhmaev et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-(3-fluoropyridin-4-yl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.3ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZILKGHSIGGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2977406.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide](/img/structure/B2977418.png)

![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)